molecular formula C10H19Cl2N3 B1402532 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride CAS No. 1361115-17-4

3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride

Cat. No.: B1402532
CAS No.: 1361115-17-4
M. Wt: 252.18 g/mol
InChI Key: AUUJYPYUOPSXRY-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride is a chemical compound with the molecular formula C7H13N3. It is a derivative of piperidine and contains an imidazole ring substituted with a methyl group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-methyl-1H-imidazole and an appropriate alkylating agent.

  • Reaction Steps: The imidazole ring is first alkylated to introduce the piperidine moiety. This is usually achieved through nucleophilic substitution reactions.

  • Purification: The resulting product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt form.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Scaling Up: The reaction conditions are carefully controlled and scaled up to meet industrial demands, ensuring that the yield and purity of the compound are maintained.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Alkyl halides and strong bases are typically employed for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.

  • Substitution Products: Substituted imidazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride is used in various scientific research fields, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of the research or application.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole

  • Piperidine

  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Uniqueness: 3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride is unique due to its specific structural features, which include the combination of the imidazole ring and the piperidine moiety. This combination provides distinct chemical properties that are not found in the individual components alone.

Properties

IUPAC Name

3-[(1-methylimidazol-2-yl)methyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-13-6-5-12-10(13)7-9-3-2-4-11-8-9;;/h5-6,9,11H,2-4,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUJYPYUOPSXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride
Reactant of Route 2
3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride
Reactant of Route 4
3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride
Reactant of Route 5
3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride
Reactant of Route 6
3-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride

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